molecular formula C9H3ClF4N2 B3030803 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-11-0

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B3030803
CAS No.: 959238-11-0
M. Wt: 250.58
InChI Key: RZFQDYUIRJKGOA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chloro, fluoro, and trifluoromethyl groups in its structure makes it a compound of interest for various chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-chloro-6-fluorobenzonitrile, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets in biological systems. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-fluoroquinazoline: Lacks the trifluoromethyl group, which may affect its biological activity.

    6-Fluoro-2-(trifluoromethyl)quinazoline: Lacks the chloro group, potentially altering its reactivity and applications.

    4-Chloro-2-(trifluoromethyl)quinazoline: Lacks the fluoro group, which can influence its chemical properties.

Uniqueness

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is unique due to the combination of chloro, fluoro, and trifluoromethyl groups in its structure. This unique combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-5-3-4(11)1-2-6(5)15-8(16-7)9(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQDYUIRJKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652963
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-11-0
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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